4-(difluoromethoxy)-3-methoxy-N-(4-nitrophenyl)benzamide
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Overview
Description
4-(Difluoromethoxy)-3-methoxy-N-(4-nitrophenyl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzamide core, along with a nitrophenyl substituent. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-nitroaniline with a suitable benzoyl chloride derivative under basic conditions.
Introduction of Methoxy and Difluoromethoxy Groups: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide and a base. The difluoromethoxy group is typically introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl ether.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-methoxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions, particularly of the nitro group, can yield amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxy-N-(4-nitrophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitrophenyl group may facilitate binding to enzyme active sites, while the difluoromethoxy and methoxy groups can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-nitrophenyl)benzamide: Lacks the difluoromethoxy group, which may result in different chemical properties and biological activities.
4-(Difluoromethoxy)-N-(4-nitrophenyl)benzamide: Similar structure but without the methoxy group, potentially affecting its reactivity and interactions.
3-Methoxy-N-(4-nitrophenyl)benzamide: Missing the difluoromethoxy group, leading to variations in its chemical behavior.
Uniqueness
The presence of both difluoromethoxy and methoxy groups in 4-(difluoromethoxy)-3-methoxy-N-(4-nitrophenyl)benzamide imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it distinct from similar compounds and valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H12F2N2O5 |
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Molecular Weight |
338.26 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H12F2N2O5/c1-23-13-8-9(2-7-12(13)24-15(16)17)14(20)18-10-3-5-11(6-4-10)19(21)22/h2-8,15H,1H3,(H,18,20) |
InChI Key |
HMTOHLIMXCAEQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
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